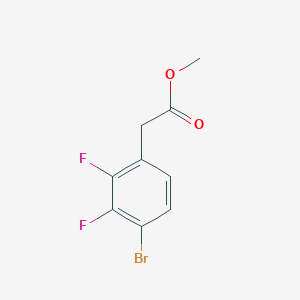

Methyl 2-(4-bromo-2,3-difluorophenyl)acetate

CAS No.: 1807040-78-3

Cat. No.: VC2772714

Molecular Formula: C9H7BrF2O2

Molecular Weight: 265.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1807040-78-3 |

|---|---|

| Molecular Formula | C9H7BrF2O2 |

| Molecular Weight | 265.05 g/mol |

| IUPAC Name | methyl 2-(4-bromo-2,3-difluorophenyl)acetate |

| Standard InChI | InChI=1S/C9H7BrF2O2/c1-14-7(13)4-5-2-3-6(10)9(12)8(5)11/h2-3H,4H2,1H3 |

| Standard InChI Key | ZOCSEODXLDNTGM-UHFFFAOYSA-N |

| SMILES | COC(=O)CC1=C(C(=C(C=C1)Br)F)F |

| Canonical SMILES | COC(=O)CC1=C(C(=C(C=C1)Br)F)F |

Introduction

Chemical Identity and Structural Properties

Methyl 2-(4-bromo-2,3-difluorophenyl)acetate is characterized by a phenylacetic acid methyl ester structure with specific halogen substitutions. The compound features a bromine atom at the para position (C-4) and two fluorine atoms at the ortho positions (C-2 and C-3) on the phenyl ring. This particular substitution pattern contributes to its distinctive chemical behavior and potential applications in various chemical reactions.

Basic Chemical Information

The fundamental chemical properties of Methyl 2-(4-bromo-2,3-difluorophenyl)acetate are summarized in Table 1.

Table 1: Chemical Identity and Properties of Methyl 2-(4-bromo-2,3-difluorophenyl)acetate

| Property | Value |

|---|---|

| CAS Number | 1807040-78-3 |

| Molecular Formula | C₉H₇BrF₂O₂ |

| Molecular Weight | 265.05 g/mol |

| IUPAC Name | methyl 2-(4-bromo-2,3-difluorophenyl)acetate |

| Physical Form | Liquid |

| InChI | InChI=1S/C9H7BrF2O2/c1-14-7(13)4-5-2-3-6(10)9(12)8(5)11/h2-3H,4H2,1H3 |

| InChIKey | ZOCSEODXLDNTGM-UHFFFAOYSA-N |

The structure of this compound includes an acetate group connected to a phenyl ring bearing three halogen substituents. This configuration significantly influences its chemical reactivity, particularly in nucleophilic substitution and coupling reactions .

Structural Characteristics

The three-dimensional structure of Methyl 2-(4-bromo-2,3-difluorophenyl)acetate features a relatively planar aromatic ring with the halogen substituents lying approximately in the same plane. The methyl ester group typically adopts a conformation that minimizes steric interactions with the neighboring atoms. The presence of the bromine atom at the para position provides a reactive site for various transformations, particularly cross-coupling reactions involving transition metals.

The fluorine atoms at positions C-2 and C-3 contribute to the electronic properties of the compound, influencing both its reactivity and potential biological interactions. These electron-withdrawing groups affect the electron density distribution across the aromatic ring, creating a polarized system that can participate in various chemical transformations.

Synthesis Methods and Production

The synthesis of Methyl 2-(4-bromo-2,3-difluorophenyl)acetate can be accomplished through several routes, with esterification of the corresponding carboxylic acid being the most common approach.

Laboratory Synthesis

The primary method for synthesizing Methyl 2-(4-bromo-2,3-difluorophenyl)acetate involves the esterification of 2-(4-bromo-2,3-difluorophenyl)acetic acid with methanol. This reaction is typically catalyzed by strong acids such as sulfuric acid or hydrochloric acid and is conducted under reflux conditions to ensure complete conversion to the ester .

The general procedure for this esterification reaction includes:

-

Dissolving the 2-(4-bromo-2,3-difluorophenyl)acetic acid in excess methanol

-

Adding a catalytic amount of concentrated sulfuric acid

-

Refluxing the mixture for approximately 30 minutes to several hours

-

Cooling the reaction mixture to room temperature

-

Evaporating the solvent under reduced pressure

-

Extracting the product with an organic solvent (typically dichloromethane)

-

Drying the organic layer over sodium sulfate

This method typically yields the desired product in high purity (often >95%) and excellent yield (>90%) .

Alternative Synthetic Routes

An alternative approach to synthesizing Methyl 2-(4-bromo-2,3-difluorophenyl)acetate involves the preparation of the appropriate Grignard reagent from 1-bromo-2,3-difluorobenzene, followed by reaction with a suitable carbon electrophile and subsequent esterification .

The reaction sequence may involve:

-

Formation of the Grignard reagent from 1-bromo-2,3-difluorobenzene and magnesium in tetrahydrofuran

-

Reaction with an appropriate electrophile to introduce the acetic acid moiety

-

Esterification of the resulting carboxylic acid with methanol

While this approach offers versatility in accessing various derivatives, it requires careful handling of air-sensitive Grignard reagents and more complex reaction conditions.

Industrial Production

In industrial settings, the synthesis of Methyl 2-(4-bromo-2,3-difluorophenyl)acetate often employs continuous flow processes to enhance efficiency and yield. These methods optimize reaction conditions through automated systems, allowing for large-scale production while maintaining high purity levels.

Modern industrial approaches may also utilize microwave-assisted synthesis or flow chemistry techniques to improve reaction efficiency and reduce environmental impact. These methods can significantly reduce reaction times while maintaining or improving product yields.

Applications and Research Significance

Methyl 2-(4-bromo-2,3-difluorophenyl)acetate serves as an important intermediate in various scientific disciplines, with particular significance in organic synthesis and medicinal chemistry.

Role in Organic Synthesis

This compound functions as a versatile building block for constructing more complex molecules. The presence of the bromine atom provides a reactive site for various transformations, particularly cross-coupling reactions such as Suzuki, Negishi, and Heck reactions. These reactions allow for the incorporation of the difluorophenylacetate moiety into larger molecular architectures.

Comparative Analysis with Related Compounds

Methyl 2-(4-bromo-2,3-difluorophenyl)acetate belongs to a family of halogenated phenylacetates with varying substitution patterns. Comparing this compound with its structural analogs provides insights into structure-activity relationships and potential applications.

Table 2: Comparison of Methyl 2-(4-bromo-2,3-difluorophenyl)acetate with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| Methyl 2-(4-bromo-2,3-difluorophenyl)acetate | 1807040-78-3 | C₉H₇BrF₂O₂ | 265.05 | Fluorine atoms at C-2 and C-3 positions |

| Methyl 2-(4-bromo-2-fluorophenyl)acetate | 193290-19-6 | C₉H₈BrFO₂ | 247.06 | Single fluorine atom at C-2 position |

| Methyl 2-bromo-2-(3,4-difluorophenyl)acetate | 557798-56-8 | C₉H₇BrF₂O₂ | 265.05 | Bromine at alpha position; fluorine atoms at C-3 and C-4 positions |

| Methyl 2-(4-bromo-2,5-difluorophenyl)acetate | 1805105-03-6 | C₉H₇BrF₂O₂ | 265.05 | Fluorine atoms at C-2 and C-5 positions |

The different substitution patterns in these related compounds result in varying chemical and potentially biological properties. For instance:

-

Methyl 2-(4-bromo-2-fluorophenyl)acetate lacks the second fluorine atom present in our target compound, which may alter its electronic properties and reactivity .

-

Methyl 2-bromo-2-(3,4-difluorophenyl)acetate features the bromine atom at the alpha position rather than on the aromatic ring, significantly changing its reactivity profile and potential applications in synthetic chemistry.

-

Methyl 2-(4-bromo-2,5-difluorophenyl)acetate has a different arrangement of fluorine atoms (at positions C-2 and C-5 rather than C-2 and C-3), which affects the electronic distribution across the aromatic ring .

These structural differences influence the compounds' physical properties, reactivity, and potential biological activities, making each suitable for specific applications in organic synthesis and medicinal chemistry.

| Aspect | Description |

|---|---|

| Signal Word | Warning |

| Pictogram | GHS07 |

| Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P264: Wash hands thoroughly after handling P270: Do not eat, drink or smoke when using this product P280: Wear protective gloves/protective clothing/eye protection/face protection P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Recent Research and Future Perspectives

While specific research on Methyl 2-(4-bromo-2,3-difluorophenyl)acetate itself is somewhat limited in the available literature, studies on related compounds and potential applications suggest several promising directions for future investigation.

Synthetic Applications

The unique substitution pattern of Methyl 2-(4-bromo-2,3-difluorophenyl)acetate makes it a valuable building block in the synthesis of more complex molecules. Recent research has focused on utilizing halogenated phenylacetates in various cross-coupling reactions to create structurally diverse compounds with potential applications in materials science and medicinal chemistry.

Future research may explore novel catalytic systems that facilitate more efficient transformations of this compound, particularly in challenging coupling reactions or stereoselective processes.

Analytical Methods

Advances in analytical techniques may facilitate more detailed structural characterization and purity assessment of Methyl 2-(4-bromo-2,3-difluorophenyl)acetate. Development of improved chromatographic methods, spectroscopic analyses, and computational approaches could enhance our understanding of this compound's physical and chemical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume